molecular formula C21H17N3O2 B15109293 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

Cat. No.: B15109293
M. Wt: 343.4 g/mol
InChI Key: KCJDQXLNWQZJTL-UHFFFAOYSA-N
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a furan ring attached to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, which is achieved through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines and related heterocycles.

    Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties. The furan ring may contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic uses.

    Midazolam: Known for its rapid onset and short duration of action.

Uniqueness

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which distinguishes it from other benzodiazepines. This structural feature may impart different pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25)

InChI Key

KCJDQXLNWQZJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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